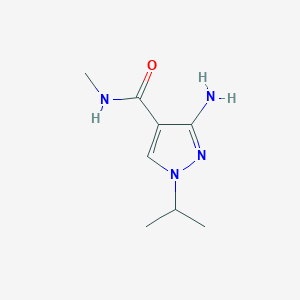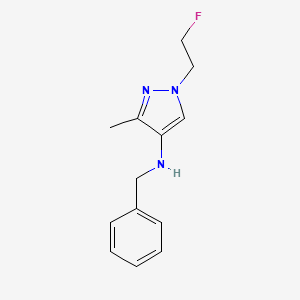![molecular formula C13H17N3O2 B11738220 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738220.png)
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is an organic compound with the chemical formula C13H18ClN3O2. It is a solid powder that dissolves in certain organic solvents like dimethyl sulfoxide (DMSO) and methanol . This compound is primarily used as an intermediate in organic synthesis and may have other research applications .
Méthodes De Préparation
The synthesis of 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves a series of organic reactions starting from different raw materials. The process typically includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are subjected to various organic reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol undergoes several types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Applications De Recherche Scientifique
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can be compared with other similar compounds, such as 5-amino-pyrazoles and imidazole derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique features of this compound include its specific functional groups and reactivity patterns, which distinguish it from other related compounds.
Similar Compounds
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-[[(1-propylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-2-6-16-7-5-13(15-16)14-9-10-3-4-11(17)8-12(10)18/h3-5,7-8,17-18H,2,6,9H2,1H3,(H,14,15) |
Clé InChI |
KONINABMFMBQDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
amine](/img/structure/B11738164.png)
![1-(butan-2-yl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738168.png)
![2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11738173.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738181.png)

![N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine](/img/structure/B11738185.png)
![2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide](/img/structure/B11738191.png)

![1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738197.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738210.png)
